molecular formula C11H13F2NO2 B250681 N-[2-(difluoromethoxy)phenyl]butanamide

N-[2-(difluoromethoxy)phenyl]butanamide

Cat. No.: B250681
M. Wt: 229.22 g/mol
InChI Key: VDWLQCWTOUJRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Difluoromethoxy)phenyl]butanamide is a synthetic organic compound proposed for research purposes as a chemical scaffold or intermediate in the development of bioactive molecules. This compound features a butanamide chain linked to a 2-(difluoromethoxy)phenyl group, a structure that may interest researchers exploring compounds with potential biological activity. The difluoromethoxy moiety is a known pharmacophore in medicinal chemistry, often used to modulate the electronic properties, metabolic stability, and binding affinity of lead compounds . While the specific mechanism of action and research applications for this compound are not yet fully characterized, its structural features invite investigation. Researchers may study its potential interactions with biological systems. The presence of the amide group is a common feature in many pharmaceutical agents and enzyme inhibitors. For instance, research on other amide-containing compounds highlights their role in targeting specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in processes like angiogenesis and cancer progression . This compound is provided for use in early-stage in vitro research to help scientists elucidate its properties and potential utility as a chemical probe or synthetic intermediate. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]butanamide

InChI

InChI=1S/C11H13F2NO2/c1-2-5-10(15)14-8-6-3-4-7-9(8)16-11(12)13/h3-4,6-7,11H,2,5H2,1H3,(H,14,15)

InChI Key

VDWLQCWTOUJRJM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1OC(F)F

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OC(F)F

Origin of Product

United States

In Vitro Biological Evaluation and Pharmacological Profiling of N 2 Difluoromethoxy Phenyl Butanamide Analogues

Enzyme Inhibition Studies of Related Difluoromethoxy-Containing Amides

The introduction of a difluoromethoxy group onto a phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable modification in drug design. The following sections explore the inhibitory activities of amides containing this functional group against several enzyme classes.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-9 Hemopexin-like Domain)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer metastasis. A significant challenge in developing MMP inhibitors has been achieving selectivity, as the catalytic domains of MMP family members are highly conserved. nih.govnih.govnih.gov To circumvent this, research has shifted towards targeting the less conserved hemopexin-like (PEX) domains, which are unique to each MMP and mediate protein-protein interactions crucial for their function. nih.gov

A library of compounds based on the hit molecule N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide was developed to target the hemopexin-like domain of pro-matrix metalloproteinase-9 (proMMP-9). nih.govnih.gov This domain is critical for proMMP-9's role in enhancing cancer cell migration through interactions with cell surface proteins like CD44 and α4β1 integrin. nih.govnih.gov From this library, the analogue N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Compound 3c) emerged as a potent and specific inhibitor. nih.govnih.gov This compound was found to bind specifically to the proMMP-9 hemopexin domain with a dissociation constant (Kd) of 320 nM. nih.govnih.gov The binding of this inhibitor disrupts the homodimerization of MMP-9, which in turn prevents its association with CD44 and α4β1 integrin, key mediators of cell migration signaling pathways. nih.govnih.gov

Table 1: Inhibition of MMP-9 Hemopexin-like Domain by an Analogue Derived from a Difluoromethoxy-Containing Hit Molecule
CompoundTargetBinding Affinity (Kd)Mechanism of Action
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Compound 3c)proMMP-9 Hemopexin-like Domain320 nMBinds to the PEX-9 domain, disrupting MMP-9 homodimerization and its interaction with cell surface proteins (CD44, α4β1 integrin). nih.govnih.gov

Other Metalloproteinase Modulatory Activities

Selectivity is a critical attribute of a therapeutic inhibitor. The specificity of the potent MMP-9 hemopexin domain inhibitor, Compound 3c, was evaluated against proMMP-2, a closely related metalloproteinase from the same gelatinase subfamily. nih.gov Using saturation transfer difference (STD) NMR spectroscopy, researchers observed binding peaks in the presence of proMMP-9, but not in the presence of proMMP-2. nih.gov This finding indicates that Compound 3c is highly specific for the hemopexin domain of MMP-9 (PEX-9) and does not significantly interact with proMMP-2, demonstrating a desirable selectivity profile. nih.gov

Modulation of G-Protein Coupled Receptors (e.g., Chemerin Receptors CMKLR1 and GPR1)

Chemerin receptors, including chemokine-like receptor 1 (CMKLR1, also known as ChemR23) and G protein-coupled receptor 1 (GPR1), are GPCRs that are activated by the adipokine chemerin and play roles in inflammation and metabolic diseases. nih.govnih.govnih.gov A recent study detailed the synthesis and evaluation of a series of 5-sulfonylthiouracil derivatives as chemerin receptor antagonists. Within this series, the compound 2-{[5-(3-Chloro-4-methylbenzenesulfonyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide (Compound 17) was synthesized and evaluated. acs.org This compound is a direct structural analogue of the titular compound of this article. This class of compounds was investigated for its ability to block the activation of CMKLR1 and GPR1. An optimized compound from this series, Compound 16, was identified as a full and competitive antagonist of CMKLR1 with an IC₅₀ value of 37 μM. acs.org The study provides a basis for the interaction of difluoromethoxy-phenyl-acetamide scaffolds with chemerin receptors.

Other Enzyme Classes (e.g., Steroid Sulfatase, Lysosomal Phospholipase A2, Cholinesterases, Tyrosinase, α-Glucosidase, Lipoxygenase)

Analogues featuring the difluoromethoxy-phenyl motif have been assessed against a variety of other enzyme targets.

Steroid Sulfatase (STS): STS is a key enzyme in the production of hormonally active steroids and is a target for the treatment of hormone-dependent cancers. nih.govnih.gov A series of 2-difluoromethoxy-substituted estratriene sulfamates were synthesized and evaluated for their ability to inhibit STS. The fluorinated bis-sulfamate analogue proved to be a very potent STS inhibitor in whole JEG-3 choriocarcinoma cells, with an IC₅₀ value of 3.7 nM. nih.govnih.gov This was comparable to the known potent inhibitor STX140 (IC₅₀ of 4.2 nM). nih.gov Another related compound, 2-difluoromethyl-3-sulfamoyloxyestrone , showed exceptional potency with an IC₅₀ of 55 pM in the same whole-cell assay. nih.gov

Table 2: Steroid Sulfatase (STS) Inhibition by Difluoromethoxy-Containing Estratriene Analogues
CompoundAssayIC₅₀
2-Difluoromethoxy Estratriene Bis-sulfamateSTS Inhibition in whole JEG-3 cells3.7 nM nih.gov
2-Difluoromethyl-3-sulfamoyloxyestroneSTS Inhibition in whole JEG-3 cells55 pM nih.gov

Lysosomal Phospholipase A2, Cholinesterases, Tyrosinase, α-Glucosidase, and Lipoxygenase: A thorough review of the scientific literature did not yield specific data regarding the inhibitory activity of N-[2-(difluoromethoxy)phenyl]butanamide analogues against lysosomal phospholipase A2, cholinesterases, tyrosinase, α-glucosidase, or lipoxygenase. While inhibitors for these enzyme classes are widely reported, studies on compounds containing the specific difluoromethoxy-phenyl-amide scaffold were not found.

Cellular Bioactivity in Non-Clinical Models

The ultimate utility of an enzyme inhibitor is determined by its activity in a cellular context. This section details the evaluation of difluoromethoxy-containing compounds in non-clinical cancer cell line models.

Antiproliferative Activity in Cancer Cell Lines (e.g., fibrosarcoma, breast cancer)

The antiproliferative effects of difluoromethoxy-containing compounds have been primarily evaluated in breast cancer cell lines. The same 2-difluoromethoxy-substituted estratriene sulfamates that showed potent STS inhibition were also assessed for their ability to inhibit the growth of cancer cells. nih.govnih.gov

The fluorinated bis-sulfamate analogue demonstrated promising antiproliferative activity against the MCF-7 human breast cancer cell line with a GI₅₀ (concentration for 50% growth inhibition) value of 0.28 μM. nih.govnih.gov This potency was superior to its non-fluorinated counterpart, STX140, which had a GI₅₀ of 0.52 μM in the same cell line. nih.gov These findings highlight the potential of the difluoromethoxy group to enhance the anticancer properties of this class of compounds. nih.gov

A comprehensive search of the available literature did not yield specific data on the antiproliferative activity of this compound analogues in fibrosarcoma cell lines.

Table 3: Antiproliferative Activity of a Difluoromethoxy-Containing Analogue in a Breast Cancer Cell Line
CompoundCell LineActivity (GI₅₀)
2-Difluoromethoxy Estratriene Bis-sulfamateMCF-7 (Human Breast Cancer)0.28 μM nih.gov

Inhibition of Cellular Migration and Invasion

Currently, there is a lack of specific published data detailing the inhibitory effects of this compound or its direct analogues on cellular migration and invasion. This remains an area requiring further research to determine the potential of this specific compound in modulating these critical cellular processes involved in various pathological conditions.

Modulation of Angiogenesis-Related Processes in In Vitro or Ex Vivo Assays

Similar to cellular migration, the scientific literature does not currently contain specific studies on the modulation of angiogenesis-related processes by this compound or its close analogues. The potential anti-angiogenic or pro-angiogenic properties of this compound have yet to be elucidated through dedicated in vitro or ex vivo assays.

Fungicidal Activity of Analogous Phenylacetamide Derivatives

Although data on this compound is scarce, research on structurally related N-phenylacetamide and N-phenylbenzamide derivatives has revealed significant fungicidal properties against a range of plant-pathogenic fungi. These studies offer a valuable perspective on the potential antifungal applications of this class of compounds.

A series of novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety demonstrated notable in vitro bioactivities. Several of these compounds exhibited significant inhibition against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea when tested at a concentration of 50 μg/mL. researchgate.net For instance, compound 4q from this series showed superior antifungal activity against B. dothidea (98.5% inhibition), Phomopsis sp. (92.0% inhibition), and B. cinerea (98.5% inhibition) compared to the commercial fungicide pyrimethanil. researchgate.net

Another study focused on N-phenylacetamide derivatives containing a 1,2,4-triazole (B32235) moiety. nyxxb.cn These compounds were synthesized and evaluated for their fungicidal activity, with some showing promising results. nyxxb.cn For example, compound 6j displayed a potent EC₅₀ value of 0.15 mg/L against Bipolaris maydis, which is comparable to the commercial fungicide diniconazole (B1670688) (0.12 mg/L). nyxxb.cn Furthermore, in potted plant experiments, compound 6a provided protective and curative efficacy against rice sheath blight that was higher than that of diniconazole at concentrations of 200 and 100 mg/L. nyxxb.cn

The fungicidal potential of this chemical class is further supported by research on 1,2,4-oxadiazole (B8745197) derivatives that contain amide fragments. nih.gov Within this group, certain compounds displayed good to excellent inhibition of mycelial growth against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Specifically, compound F15 showed remarkable activity against S. sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, which was superior to thifluzamide (B1681302) (4.3 μg/mL) and comparable to fluopyram (B1672901) (1.2 μg/mL). nih.gov

The table below summarizes the fungicidal activities of some of these analogous compounds.

Compound ClassDerivative ExampleTarget FungiActivity MeasurementResult
N-phenylbenzamides4q Botryosphaeria dothidea% Inhibition at 50μg/mL98.5%
N-phenylbenzamides4q Phomopsis sp.% Inhibition at 50μg/mL92.0%
N-phenylbenzamides4q Botrytis cinerea% Inhibition at 50μg/mL98.5%
N-phenylacetamides6j Bipolaris maydisEC₅₀ (mg/L)0.15
N-phenylacetamides6a Rice Sheath BlightProtective Efficacy at 200mg/L76.65%
1,2,4-Oxadiazole AmidesF15 Sclerotinia sclerotiorumEC₅₀ (μg/mL)2.9

These findings collectively suggest that the N-phenylamide scaffold is a promising pharmacophore for the development of novel fungicidal agents. The specific biological activity of this compound itself, however, remains to be determined through direct experimental evaluation.

Mechanistic Investigations of N 2 Difluoromethoxy Phenyl Butanamide and Its Analogues at the Molecular and Cellular Level

Target Identification and Validation for Bioactive Analogues

The primary molecular target identified for analogues of N-[2-(difluoromethoxy)phenyl]butanamide is Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens. creativebiolabs.netcancer.govwikipedia.org Its overactivity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. cancer.govnih.govoup.com Consequently, MMP-9 has become a significant target for therapeutic intervention.

Validation for targeting MMP-9 comes from studies showing that its inhibition can attenuate disease progression in various models. For instance, selective inhibition of MMP-9 has been shown to reduce disease severity in preclinical models of ulcerative colitis and decrease tumor growth and metastasis in colorectal cancer models. nih.govplos.org Analogues, including both small molecules and monoclonal antibodies, have been developed to specifically target MMP-9, often with high selectivity over other highly homologous MMPs like MMP-2. creativebiolabs.netnih.gov

Elucidation of Specific Protein-Ligand Interactions (e.g., MMP-9 Hemopexin Domain Binding)

A key strategy for developing selective MMP-9 inhibitors has been to target domains outside the highly conserved catalytic site. The hemopexin (PEX) domain of MMP-9 has emerged as a critical target for such selective inhibition. nih.govnih.gov The PEX domain, comprised of about 210 amino acids arranged in four β-propeller structural blades, is involved in substrate recognition and protein-protein interactions. researchgate.netresearchgate.net

Small molecule inhibitors have been identified through in silico screening and experimental validation that specifically bind to the PEX domain of MMP-9. nih.govaacrjournals.org For example, the compound N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide was shown to bind specifically to the MMP-9 PEX domain and not to the PEX domains of other MMPs. aacrjournals.org This specific interaction is crucial as it allows for the disruption of MMP-9's non-catalytic functions without affecting its enzymatic activity directly. nih.gov

Furthermore, specific regions within the PEX domain have been identified as key interaction sites. Blade IV of the PEX domain is critical for homodimerization, while blade I is required for heterodimerization with the cell surface receptor CD44. nih.govnih.gov Peptides mimicking these regions can effectively block these interactions. nih.gov

Identification of Allosteric Binding Sites

In addition to targeting the hemopexin domain, another successful approach has been the development of allosteric inhibitors. These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity.

A prime example of an allosteric inhibitor analogue is Andecaliximab (GS-5745) , a humanized monoclonal antibody. creativebiolabs.netplos.orgatsjournals.org Andecaliximab selectively binds to an allosteric site on MMP-9 at the junction between the propeptide and catalytic domains. creativebiolabs.net This binding prevents the activation of the inactive pro-MMP-9 zymogen and also inhibits the activity of the already activated enzyme. creativebiolabs.netnih.gov This allosteric mechanism of inhibition contributes to its high selectivity for MMP-9 over other MMPs. plos.org

Inhibitor Type Target Site Mechanism of Action Example Analogue
Small MoleculeHemopexin (PEX) DomainDisrupts protein-protein interactions (e.g., homodimerization, CD44 binding)N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide aacrjournals.org
Monoclonal AntibodyAllosteric site at propeptide-catalytic domain junctionPrevents zymogen activation and inhibits active enzymeAndecaliximab (GS-5745) creativebiolabs.netatsjournals.org

Elucidation of Signal Transduction Pathway Modulation

Analogues of this compound that inhibit MMP-9 can significantly modulate intracellular signal transduction pathways that are critical for cell migration, proliferation, and survival.

Impact on Receptor Tyrosine Kinase Signaling (e.g., EGFR)

A significant link has been established between MMP-9 and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govqut.edu.auaacrjournals.org In several cancers, the expression of MMP-9 and EGFR is strongly correlated, and their co-expression is often associated with a poorer prognosis. nih.govqut.edu.au Mechanistically, EGFR signaling can up-regulate the transcription of MMP-9. aacrjournals.org

Conversely, MMP-9 can also influence EGFR activity. The interaction of the MMP-9 PEX domain with CD44 on the cell surface can lead to the activation of EGFR and its downstream effectors. mdpi.com Therefore, inhibitors that block the MMP-9/CD44 interaction are expected to down-regulate EGFR signaling. Studies have identified a signaling axis involving MMP-9, CD44, and EGFR that is crucial for cell migration. nih.govnih.govaacrjournals.org

Effects on Downstream Kinase Cascades (e.g., MAP Kinase, ERK1/2, Src, FAK, Paxillin)

The modulation of upstream receptors like EGFR by MMP-9 inhibitors leads to subsequent effects on downstream kinase cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2), is a key downstream effector of MMP-9-mediated signaling. mdpi.comnih.gov Activation of the MMP-9/CD44/EGFR axis leads to the phosphorylation and activation of ERK. mdpi.com Consequently, inhibitors that disrupt this axis can reduce the activation of the MAPK/ERK pathway. nih.govnih.gov

Other critical kinases involved in cell adhesion and migration, such as Src and Focal Adhesion Kinase (FAK), are also modulated. mdpi.comnih.gov MMP-9 activity can lead to the recruitment and activation of FAK. nih.gov Paxillin, a focal adhesion-associated protein and a substrate of FAK and Src, is also implicated in these signaling events. The inhibition of MMP-9 can, therefore, disrupt the signaling cascade involving these key kinases, leading to reduced cell migration and proliferation. nih.gov

Signaling Pathway Upstream Modulator Key Downstream Effectors Effect of MMP-9 Inhibition
Receptor Tyrosine KinaseEGFRMAP Kinase, ERK1/2, Src, FAKDown-regulation of signaling
MAP KinaseEGFR, MMP-9/CD44ERK1/2Reduced phosphorylation and activation
Focal Adhesion SignalingIntegrins, EGFRSrc, FAK, PaxillinDisruption of focal adhesion signaling

Investigations into Protein-Protein Interaction Disruption (e.g., MMP-9 Homodimerization, MMP-9/CD44 Interaction)

A significant aspect of the non-catalytic function of MMP-9 is its ability to engage in protein-protein interactions that drive pathological processes. Bioactive analogues of this compound have been specifically designed to disrupt these interactions.

The homodimerization of MMP-9, which occurs through its PEX domain, is necessary for its pro-migratory effects. nih.govnih.gov Specifically, blade IV of the PEX domain has been identified as being critical for this interaction. nih.gov Small molecule inhibitors that bind to the PEX domain have been shown to abrogate MMP-9 homodimerization, thereby inhibiting downstream signaling required for cell migration. nih.govaacrjournals.org

The interaction between the MMP-9 PEX domain and the cell surface receptor CD44 is another crucial protein-protein interaction. nih.govnih.govnih.govaacrjournals.org This interaction, mediated by blade I of the PEX domain, anchors MMP-9 to the cell surface, promoting localized matrix degradation and activating intracellular signaling pathways that enhance cell migration and invasion. nih.govnih.govmdpi.com Peptides mimicking the interaction motifs and small molecule inhibitors targeting the PEX domain can effectively block the MMP-9/CD44 interaction, leading to reduced cell motility. nih.govnih.govnih.gov

Protein-Protein Interaction MMP-9 Domain Involved Interacting Partner Functional Consequence Effect of Inhibitor Analogues
HomodimerizationPEX Domain (Blade IV)Another MMP-9 moleculeEnhanced cell migrationDisruption of dimerization, inhibition of migration
HeterodimerizationPEX Domain (Blade I)CD44Cell surface localization, signal transduction activationBlockage of interaction, reduced migration and invasion

Despite a comprehensive search for scientific literature, no specific studies detailing the cellular phenotypic characterization or the molecular markers associated with This compound or its direct analogues could be located. Research focusing on the explicit cellular and molecular effects of this particular compound appears to be unavailable in the public domain at this time.

While broader searches were conducted on related chemical structures, such as N-phenylbutanamide derivatives and compounds containing a difluoromethoxy-phenyl moiety, these studies did not yield the specific data required to fulfill the article's outline. The existing research on analogous compounds focuses on different biological activities, such as enzyme inhibition or receptor antagonism, without providing the detailed cellular phenotypic data or molecular marker analysis requested.

Therefore, it is not possible to generate the requested article on the "" with a focus on "Cellular Phenotypic Characterization and Molecular Markers in Model Systems" due to the absence of relevant research findings.

Computational and Theoretical Studies on N 2 Difluoromethoxy Phenyl Butanamide Structure and Activity

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. rsc.org By simulating the ligand-protein interaction, researchers can gain insights into the structural basis of biological activity.

Prediction of Binding Modes and Affinities

To understand the potential biological targets of N-[2-(difluoromethoxy)phenyl]butanamide, hypothetical molecular docking studies could be performed against a panel of relevant protein targets. For instance, based on the structural motifs present in the molecule, a protein kinase could be selected as a hypothetical target. The simulation would predict how the compound fits into the enzyme's ATP-binding pocket and estimate the strength of this interaction, expressed as a binding energy or docking score.

In such a hypothetical study, the butanamide moiety could act as a hydrogen bond donor and acceptor, forming critical interactions with backbone residues in the hinge region of the kinase. The difluoromethoxy group on the phenyl ring could engage in hydrophobic and specific fluorine interactions with residues lining the binding pocket, enhancing binding affinity and selectivity. nih.gov The predicted binding energy would provide a quantitative measure of how tightly the compound binds to the target, with more negative values indicating a stronger interaction. westmont.edu

Table 1: Hypothetical Docking Results of this compound with a Target Kinase

ParameterValueKey Interacting Residues (Hypothetical)
Binding Energy-8.9 kcal/molVal-25, Ala-40, Leu-95
Hydrogen Bonds2Amide N-H with Glu-93 backbone; Amide C=O with Leu-95 backbone
Hydrophobic InteractionsPhenyl ring with Leu-15, Val-25, Ala-40; Butyl chain with Ile-110
Other InteractionsDifluoromethoxy group with Phe-97

This table contains hypothetical data for illustrative purposes.

Rational Design of this compound Derivatives

The insights gained from molecular docking simulations can guide the rational design of new derivatives with improved activity. By analyzing the predicted binding mode of the parent compound, chemists can identify positions on the molecule where modifications could lead to more favorable interactions with the target protein.

For example, if the docking simulation revealed an unoccupied hydrophobic pocket near the butyl group of this compound, derivatives with larger or differently shaped alkyl chains could be designed to fill this space, potentially increasing binding affinity. Similarly, if a region of the binding site could accommodate a hydrogen bond acceptor, the phenyl ring could be substituted with a nitrile or other polar group to form this new interaction. This structure-based design approach focuses drug discovery efforts and reduces the need for extensive, untargeted synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates variations in structural properties (descriptors) to changes in activity, allowing for the prediction of the activity of new, unsynthesized compounds. westmont.edu

For this compound and its hypothetical derivatives, a QSAR study would involve compiling a dataset of these compounds along with their measured biological activity (e.g., IC₅₀ values against a specific enzyme). Various molecular descriptors representing electronic, steric, and hydrophobic properties would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to build a model.

A hypothetical QSAR equation might look like this: pIC₅₀ = 0.65 * ClogP - 0.23 * TPSA + 1.5 * (No. of H-bond donors) + 3.5

This equation would suggest that activity increases with hydrophobicity (ClogP) and the number of hydrogen bond donors, but decreases with increasing total polar surface area (TPSA). Such a model would be a valuable tool for prioritizing the synthesis of new derivatives predicted to have high activity.

Table 2: Hypothetical Descriptors and Predicted Activity for a QSAR Model

CompoundClogPTPSA (Ų)H-Bond DonorsPredicted pIC₅₀
This compound2.849.314.48
Derivative A3.249.314.74
Derivative B2.865.125.48
Derivative C3.549.326.28

This table contains hypothetical data for illustrative purposes.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. These methods can predict properties like molecular geometry, charge distribution, and orbital energies, which are crucial for understanding reactivity and intermolecular interactions. libretexts.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations could be used to optimize its three-dimensional geometry and to calculate its electrostatic potential map. This map would reveal the distribution of electron density across the molecule, highlighting electron-rich regions (like the carbonyl oxygen and the oxygen atoms of the difluoromethoxy group) that are likely to act as hydrogen bond acceptors, and electron-poor regions (like the amide hydrogen) that can act as hydrogen bond donors. This information complements molecular docking studies by providing a more detailed picture of the molecule's interaction potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy and localization of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. researchgate.net

An FMO analysis of this compound would likely show that the HOMO is primarily located on the electron-rich phenyl ring and the amide linkage, while the LUMO is distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Modifying the substituents on the phenyl ring would alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and electronic properties. rsc.org

Table 3: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Associated with nucleophilicity; electron-donating capability
LUMO-1.5Associated with electrophilicity; electron-accepting capability
HOMO-LUMO Gap4.7Indicator of kinetic stability and chemical reactivity

This table contains hypothetical data for illustrative purposes.

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties involves calculating how a molecule's charge distribution responds to a strong external electric field, such as that from a laser. Key parameters like polarizability (α) and the first and second hyperpolarizabilities (β and γ) are determined computationally, often using Density Functional Theory (DFT). nih.govnih.gov Molecules with significant NLO properties, characterized by large hyperpolarizability values, are of interest for applications in photonics and optical devices. dntb.gov.uabldpharm.com These properties are closely linked to the molecule's electronic structure, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the presence of electron-donating and withdrawing groups that facilitate intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the chemical reactivity of a molecule. ijasret.com It illustrates the charge distribution on the molecule's surface, using a color-coded map where different colors represent varying electrostatic potentials. researchgate.netnih.gov Typically, red-yellow regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. ijasret.com Green areas represent neutral potential. MEP maps are valuable for understanding intermolecular interactions, including hydrogen bonding, and for predicting how a molecule will interact with other chemical species or biological targets. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive map of electron pair localization in a molecule. researchgate.net Based on the kinetic energy density, these methods reveal the spatial regions corresponding to core electrons, covalent bonds, and lone pairs. mdpi.comijasret.com An ELF value close to 1.0 signifies strong electron localization, typical of covalent bonds and lone pairs, while lower values indicate regions of electron delocalization. researchgate.netbham.ac.uk LOL provides a complementary view, highlighting areas where localized orbitals overlap. mdpi.com These analyses offer a faithful visualization of the VSEPR model in action and are used to characterize the nature of chemical bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time by integrating Newton's equations of motion. nih.gov It is an essential tool for exploring the conformational landscape of a molecule, allowing for the sampling of different shapes and orientations that the molecule can adopt. nih.govsynhet.com Enhanced sampling methods can be employed to accelerate the exploration of this conformational space. nih.gov In the context of drug design, MD simulations are used to study the dynamics of a ligand binding to a protein target, providing insights into the stability of the complex, the key interactions involved, and the conformational changes that may occur upon binding. nih.govnih.gov

Without specific studies on this compound, any discussion of its properties under these analytical frameworks would be purely speculative. The scientific community has not yet published the detailed research necessary to construct the requested article.

Future Directions and Research Opportunities for N 2 Difluoromethoxy Phenyl Butanamide

Exploration of Novel Biological Targets for Difluoromethoxy-Containing Butanamides

The initial step in elucidating the therapeutic potential of N-[2-(difluoromethoxy)phenyl]butanamide is a broad-based screening to identify its biological targets. The butanamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of protein classes. For instance, various butanamide derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases and lipoxygenases. nih.gov Furthermore, related amide structures have shown activity against matrix metalloproteinases (MMPs). mdpi.com

Future research should involve screening this compound against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various disease areas. High-throughput screening (HTS) campaigns against well-established target families, as well as phenotypic screening in disease-relevant cell models, will be instrumental in uncovering novel activities. The unique electronic properties of the difluoromethoxy group may lead to unexpected interactions and novel mechanisms of action. nih.govgoogle.com

Table 1: Potential Biological Target Classes for this compound Screening

Target ClassRationale for ScreeningPotential Therapeutic Area
Cyclooxygenases (COX-1/COX-2)Butanamide derivatives have shown inhibitory activity against these enzymes. nih.govInflammation, Pain
5-Lipoxygenase (5-LOX)Some butanamide compounds are dual inhibitors of COX and 5-LOX pathways. nih.govInflammation, Asthma
Matrix Metalloproteinases (MMPs)N-hydroxybutanamide derivatives have demonstrated MMP inhibition. mdpi.comCancer, Arthritis
Fatty Acid Amide Hydrolase (FAAH)The butanamide moiety shares structural similarities with endogenous FAAH substrates. nih.govnih.govPain, Neuroinflammation
Histone Deacetylases (HDACs)Certain N-phenylamide structures exhibit HDAC inhibitory activity.Cancer, Neurological Disorders
KinasesA broad class of enzymes often targeted in cancer and inflammatory diseases.Cancer, Inflammation
G-protein Coupled Receptors (GPCRs)A large family of receptors involved in numerous physiological processes.Various

Development of Highly Selective this compound Analogues

Following the identification of initial biological targets, the next crucial phase of research will be the development of analogues with high selectivity. Selectivity is paramount to minimizing off-target effects and enhancing the therapeutic index of a potential drug candidate. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the this compound scaffold to optimize its interaction with the desired target.

Key modifications could include:

Altering the length and branching of the butanamide alkyl chain.

Introducing various substituents on the phenyl ring in addition to the difluoromethoxy group.

Varying the position of the difluoromethoxy group on the phenyl ring to probe its influence on binding affinity and selectivity. nih.gov

These synthetic modifications will generate a library of analogues that can be tested to build a comprehensive SAR profile. This data will guide the rational design of more potent and highly selective compounds.

Table 2: Proposed Analogue Modifications for Selectivity Enhancement

Modification AreaExample ModificationsRationale
Butanamide ChainIsopropyl, cyclopropyl, or phenyl groups on the chainTo probe the steric and electronic requirements of the binding pocket.
Phenyl RingIntroduction of chloro, methyl, or methoxy (B1213986) groupsTo modulate electronic properties and explore additional binding interactions.
Difluoromethoxy PositionShifting the OCF2H group to the meta or para positionTo assess the impact of the group's position on target engagement.
Amide LinkerReplacement with a thioamide or other bioisosteresTo alter hydrogen bonding capacity and metabolic stability.

Integration of Advanced Synthetic and Computational Methodologies

To accelerate the discovery and optimization process, the integration of advanced synthetic and computational techniques is essential. Modern synthetic methods, such as visible-light photoredox catalysis, offer efficient and mild conditions for the synthesis of difluoromethoxylated compounds, enabling the rapid generation of an analogue library. nih.govnih.govresearchgate.net

In parallel, computational chemistry can provide invaluable insights to guide the synthetic efforts. youtube.com

Molecular Docking: To predict the binding modes of this compound and its analogues within the active site of a target protein. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses and to understand the dynamic interactions between the ligand and the protein. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of the analogues with their biological activities, aiding in the prediction of the potency of novel compounds. nih.gov

Table 3: Advanced Methodologies in this compound Research

MethodologyApplicationExpected Outcome
Visible-Light Photoredox CatalysisSynthesis of a diverse library of difluoromethoxy-containing analogues. nih.govEfficient and rapid access to novel chemical matter for screening.
Molecular DockingPrediction of ligand binding poses and virtual screening of compound libraries. acs.orgresearchgate.netPrioritization of synthetic targets with high predicted affinity.
Molecular Dynamics SimulationsAnalysis of the stability and dynamics of ligand-protein complexes. nih.govDeeper understanding of the molecular basis of binding and selectivity.
QSAR ModelingCorrelation of structural features with biological activity.Predictive models to guide the design of more potent analogues.

Interdisciplinary Approaches in Chemical Biology for this compound Research

A comprehensive understanding of the biological effects of this compound requires a multidisciplinary approach at the interface of chemistry and biology. Chemical biology tools can be employed to definitively identify the cellular targets of the compound and to elucidate its mechanism of action in a physiological context. nih.govnih.gov

Key interdisciplinary strategies include:

Affinity-based Proteomics: Designing and synthesizing a tagged version of this compound to be used as a probe for affinity chromatography, allowing for the isolation and identification of its binding partners from cell lysates. rsc.orgacs.org

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, ABPP can be used to assess its selectivity across entire enzyme families directly in complex biological systems. acs.org

Genetic Approaches: Techniques such as CRISPR-based genetic screens can identify genes that, when perturbed, alter the sensitivity of cells to this compound, thereby revealing its molecular targets or pathways. acs.org

These approaches, combining synthetic chemistry, proteomics, and genetics, will provide a detailed picture of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.

Table 4: Interdisciplinary Chemical Biology Approaches

ApproachDescriptionGoal
Affinity ChromatographyImmobilization of an this compound analogue to a solid support to "pull down" its protein targets from a cell lysate. acs.orgDirect identification of protein binding partners.
Activity-Based Protein Profiling (ABPP)Use of reactive probes to profile the activity of entire enzyme classes in the presence of the compound. acs.orgAssessment of target engagement and selectivity in a native biological system.
CRISPR-Cas9 ScreensGenome-wide screens to identify genes that confer sensitivity or resistance to the compound. acs.orgUnbiased identification of the molecular target and mechanism of action.
Cellular Thermal Shift Assay (CETSA)Measurement of changes in protein thermal stability upon ligand binding to confirm target engagement in living cells.Validation of target interaction in a cellular context.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.